2-Dodecenal

Description

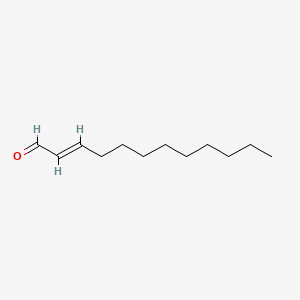

Structure

3D Structure

Properties

IUPAC Name |

(E)-dodec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNZFFBDIMUILS-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051847 | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

73.00 to 74.00 °C. @ 0.50 mm Hg | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.839-0.849 | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20407-84-5, 4826-62-4, 82107-89-9 | |

| Record name | (E)-2-Dodecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20407-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020407845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082107899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D55O81P4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Natural Origins of trans-2-Dodecenal: A Technical Guide

Executive Summary

trans-2-Dodecenal (B1235498), a C12 aldehyde, is a significant bioactive compound with a notable presence in the plant and insect kingdoms. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative occurrence of trans-2-dodecenal. Detailed experimental protocols for its extraction and quantification are provided to facilitate further research and development. The information is presented through structured data tables and logical diagrams to ensure clarity and ease of comparison for scientific and professional audiences.

Natural Occurrence of trans-2-Dodecenal

trans-2-Dodecenal is found in a variety of natural sources, where it contributes to the characteristic aroma and flavor profiles of certain plants and acts as a semiochemical in insects.

Plant Sources

This aldehyde is a prominent volatile constituent in several herbaceous plants, most notably in the Apiaceae and Saururaceae families.

-

Eryngium foetidum (Culantro): Commonly known as culantro or spiny coriander, this herb is a rich source of trans-2-dodecenal, which is a major contributor to its strong, pungent aroma.

-

Coriandrum sativum (Cilantro/Coriander): The leaves of cilantro contain significant amounts of trans-2-dodecenal, contributing to its distinctive fresh, citrusy, and sometimes soapy scent.

-

Houttuynia cordata : This plant, also known as fish mint or chameleon plant, features trans-2-dodecenal as one of its volatile components, contributing to its characteristic fishy and herbaceous aroma.

Insect Sources

In the insect world, trans-2-dodecenal and structurally related aldehydes play a crucial role in chemical communication and defense.

-

Stink Bugs (Hemiptera: Pentatomidae): Notably, the brown marmorated stink bug (Halyomorpha halys) is reported to utilize trans-2-alkenals as alarm pheromones. While trans-2-decenal and trans-2-octenal (B1212229) are the primary components of its defensive secretions, trans-2-dodecenal is recognized as a potent analog that can elicit alarm responses.[1][2]

Quantitative Analysis of trans-2-Dodecenal in Natural Sources

The concentration of trans-2-dodecenal varies significantly depending on the source, growing conditions, and the part of the organism analyzed. The following table summarizes the available quantitative data.

| Natural Source | Plant/Insect Part | Analytical Method | Concentration/Percentage | Reference(s) |

| Eryngium foetidum | Leaves (Essential Oil) | GC-MS | 50.62% | Ngang et al. |

| Eryngium foetidum | Leaves (Essential Oil) | GC-MS | 28.43% | [3] |

| Eryngium foetidum | Leaves (Essential Oil) | GC-MS | 27.5% | [4] |

| Eryngium foetidum | Leaves (Essential Oil) | GC-MS | 13.7% | [5] |

| Eryngium foetidum | Root (Essential Oil) | GC-MS | 7.65% | [3][6] |

| Coriandrum sativum | Leaves (Fresh Weight) | GC-MS | > Decanal | [7] |

| Houttuynia cordata | Leaves | GC-MS | Detected as a volatile | [8][9][10] |

| Halyomorpha halys | Defensive Secretion | GC-MS | Detected as an analog | [11] |

Note: The majority of the available data for plant sources is based on the analysis of essential oils, which are concentrated extracts. The concentration in fresh plant material is expected to be lower.

Biosynthesis of trans-2-Dodecenal in Plants

The biosynthesis of trans-2-dodecenal in plants is primarily understood to occur through the lipid peroxidation pathway, specifically from the enzymatic and non-enzymatic degradation of polyunsaturated fatty acids.

The proposed pathway involves the following key steps:

-

Release of Fatty Acids: Stress signals (e.g., wounding) activate lipases, which release polyunsaturated fatty acids, such as linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes.

-

Hydroperoxidation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to the fatty acid backbone, forming hydroperoxy fatty acids. For the formation of a C12 aldehyde, the initial oxidation likely occurs at the C-13 position of the fatty acid.

-

Cleavage: The unstable hydroperoxy fatty acid is then cleaved by the enzyme hydroperoxide lyase (HPL), yielding a shorter-chain aldehyde and an oxo-acid. The cleavage of a C18 hydroperoxy fatty acid can result in the formation of a C12 aldehyde.

-

Isomerization: The initially formed aldehyde may undergo enzymatic or spontaneous isomerization to the more stable trans configuration.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of trans-2-dodecenal from natural sources.

Extraction of Essential Oils by Hydrodistillation

This method is suitable for extracting volatile compounds, including trans-2-dodecenal, from plant materials.

Materials and Equipment:

-

Fresh or dried plant material (e.g., Eryngium foetidum leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Separatory funnel

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh approximately 100 g of fresh, chopped plant material.

-

Apparatus Setup: Place the plant material into the 2 L round-bottom flask and add 1 L of distilled water.[12] Connect the flask to the Clevenger-type apparatus and the condenser.

-

Distillation: Heat the flask using the heating mantle to bring the water to a boil. Continue the distillation for 3-4 hours. The steam will carry the volatile oils from the plant material.

-

Collection: The steam and oil vapor will condense and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

-

Separation: After the distillation is complete, allow the apparatus to cool. Carefully drain the aqueous layer (hydrosol) from the bottom of the collection tube. Collect the essential oil layer using a separatory funnel.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like trans-2-dodecenal.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

Essential oil sample (from 4.1) or headspace extract

-

Internal standard (e.g., nonane (B91170) or other suitable alkane)

-

Microsyringe

-

GC vials

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 min

-

Ramp: 5°C/min to 240°C

-

Hold: 10 min at 240°C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Splitless (1 µL injection volume)

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40-400 amu

Procedure:

-

Sample Preparation: Prepare a dilution of the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). Add a known concentration of an internal standard.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Run the GC-MS analysis using the specified parameters.

-

Identification: Identify trans-2-dodecenal in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of trans-2-dodecenal by comparing its peak area to the peak area of the internal standard.

Collection of Insect Volatiles by Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free method for extracting volatile compounds from the headspace of insects.

Materials and Equipment:

-

SPME fiber assembly (e.g., with Polydimethylsiloxane/Divinylbenzene - PDMS/DVB coating)

-

Glass vial with a septum cap

-

Live insects (e.g., Halyomorpha halys)

-

Heating block or water bath (optional)

-

GC-MS system

Procedure:

-

Sample Preparation: Place one or more live insects into a clean glass vial.

-

Extraction: Pierce the septum of the vial with the SPME needle and expose the fiber to the headspace above the insects for a defined period (e.g., 30-60 minutes). Gentle agitation or warming of the vial can enhance volatilization.

-

Desorption and Analysis: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis as described in section 4.2.

Conclusion

trans-2-Dodecenal is a naturally occurring aldehyde with significant roles in the chemical ecology of both plants and insects. Its prevalence in culinary herbs such as culantro and cilantro underscores its importance in flavor and fragrance chemistry. The biosynthetic pathway, originating from the oxidative degradation of common fatty acids, highlights a fundamental process in plant biochemistry. The provided experimental protocols offer a foundation for researchers to further investigate the quantitative occurrence, biosynthesis, and biological activities of this versatile compound. Future research should focus on obtaining more precise quantitative data from fresh plant materials and elucidating the specific enzymatic machinery involved in its biosynthesis.

References

- 1. Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioral Evidence and Olfactory Reception of a Single Alarm Pheromone Component in Halyomorpha halys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eryngium foetidum L. Essential Oils: Chemical Composition and Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Eryngium foetidum L. (Apiaceae): A Literature Review of Traditional Uses, Chemical Composition, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of Volatile Compounds from Different Parts of Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quality and Metabolomics Analysis of Houttuynia cordata Based on HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction of Essential Oils from Lavandula × intermedia ‘Margaret Roberts’ Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 2-Dodecenal

This technical guide provides a comprehensive overview of the geometric isomers of 2-dodecenal, with a focus on their chemical structures, physicochemical properties, synthesis, and biological activity. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction to this compound Isomers

This compound is an unsaturated fatty aldehyde with the chemical formula C₁₂H₂₂O.[1][2] The presence of a carbon-carbon double bond at the second position gives rise to geometric isomerism, resulting in two stereoisomers: (E)-2-dodecenal and (Z)-2-dodecenal. These isomers, while having the same chemical formula and connectivity, differ in the spatial arrangement of their atoms, which in turn leads to distinct physical, chemical, and biological properties.

The (E)-isomer, also known as trans-2-dodecenal, is the more common and well-studied of the two. It is a naturally occurring compound found in a variety of plants, including cilantro (coriander), and contributes to their characteristic aroma.[3] It is utilized in the flavor and fragrance industry for its waxy, mandarin orange-like scent. The (Z)-isomer, or cis-2-dodecenal, is less common and its properties are not as extensively documented.

Chemical Structures

The fundamental difference between the (E) and (Z) isomers of this compound lies in the orientation of the substituents around the C2=C3 double bond. In the (E)-isomer, the higher priority groups (the decyl chain and the aldehyde group) are on opposite sides of the double bond. In the (Z)-isomer, they are on the same side.

Physicochemical Properties

The differing geometries of the (E) and (Z) isomers influence their physical and chemical properties. The (E)-isomer is generally more stable and has been more thoroughly characterized. The following table summarizes key physicochemical data for both isomers.

| Property | (E)-2-Dodecenal | (Z)-2-Dodecenal |

| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂O |

| Molecular Weight | 182.31 g/mol [2] | 182.31 g/mol [4] |

| CAS Number | 20407-84-5[2] | 81149-96-4[4] |

| Appearance | Colorless to pale yellow liquid[5] | Colorless to pale yellow liquid (estimated) |

| Boiling Point | 93 °C at 0.5 mmHg; 131-133 °C at 12 mmHg[2] | Predicted: ~226-230 °C at 760 mmHg[5] |

| Density | 0.849 g/mL at 25 °C | Predicted: No experimental data found |

| Refractive Index (n20/D) | 1.457 | Predicted: No experimental data found |

| Solubility | Soluble in alcohol; insoluble in water[6] | Predicted: Sparingly soluble in water |

| Vapor Pressure | 0.01 mmHg at 25 °C (estimated)[1] | Predicted: 0.067 mmHg at 25 °C (estimated)[5] |

| logP (o/w) | 4.847 (estimated)[1] | 4.8 (Computed by XLogP3)[4] |

| Kovats Retention Index | Standard non-polar: ~1442-1449[6]; Standard polar: ~1830-1901[6] | Standard non-polar: ~1424-1448[4]; Standard polar: 1846[4] |

Experimental Protocols

Stereoselective Synthesis of (E)-2-Dodecenal via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. Stabilized ylides, such as those derived from α-haloesters or α-haloketones, generally favor the formation of (E)-alkenes. The following is a plausible protocol for the synthesis of (E)-2-dodecenal from decanal (B1670006).

Materials:

-

Decanal

-

(Formylmethylene)triphenylphosphorane (a stabilized Wittig reagent)

-

Anhydrous toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Dissolve decanal (1 equivalent) and (formylmethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

The crude product will contain (E)-2-dodecenal and triphenylphosphine (B44618) oxide as a byproduct.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions containing the desired product and confirm its identity and purity by spectroscopic methods (NMR, IR, MS).

Separation and Analysis of this compound Isomers by Gas Chromatography (GC)

Gas chromatography is an effective technique for separating and analyzing volatile compounds like the isomers of this compound. The choice of the GC column's stationary phase is critical for achieving good separation. A polar stationary phase is generally preferred for separating geometric isomers of fatty aldehydes.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a cyanopropyl polysiloxane stationary phase (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overload.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 5 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/minute.

-

Final hold: 240 °C for 15 minutes.

-

-

Sample Preparation: Dilute the sample containing the this compound isomers in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The isomers will separate based on their differential interaction with the stationary phase, with the (Z)-isomer typically eluting slightly before the (E)-isomer on a polar column.

-

The FID will detect the eluting compounds, and the resulting chromatogram will show two distinct peaks corresponding to the two isomers.

-

The relative amounts of each isomer can be determined by integrating the area under each peak.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of the this compound isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Functional Group | (E)-2-Dodecenal (cm⁻¹) | (Z)-2-Dodecenal (Predicted cm⁻¹) | Vibration Mode |

| C=O (carbonyl) | ~1690-1705[7] | ~1690-1705 | Stretch |

| C=C (alkene) | ~1640 | ~1640 | Stretch |

| =C-H (alkene) | ~3010-3040 | ~3010-3040 | Stretch |

| C-H (aldehyde) | ~2720 and ~2820[8] | ~2720 and ~2820 | Stretch |

| C-H (alkane) | ~2850-2960 | ~2850-2960 | Stretch |

| C-H out-of-plane bend (trans) | ~970 | - | Bend |

| C-H out-of-plane bend (cis) | - | ~700 | Bend |

The key distinguishing feature in the IR spectra of the two isomers is the C-H out-of-plane bending vibration. The (E)-isomer will exhibit a strong band around 970 cm⁻¹, characteristic of a trans-disubstituted alkene, which will be absent in the spectrum of the (Z)-isomer. The (Z)-isomer is expected to show a weaker band around 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

| Proton(s) | (E)-2-Dodecenal (δ, ppm) | (Z)-2-Dodecenal (Predicted δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Aldehyde) | ~9.5 | ~9.4 | d | ~8 |

| H2 (α-alkene) | ~6.1 | ~6.0 | dt | ~15.7 (trans), ~8 |

| H3 (β-alkene) | ~6.8 | ~6.7 | dt | ~15.7 (trans), ~7 |

| H4 (Allylic CH₂) | ~2.2 | ~2.3 | q | ~7 |

| -(CH₂)₇- (Alkyl chain) | ~1.2-1.4 | ~1.2-1.4 | m | - |

| -CH₃ (Terminal methyl) | ~0.9 | ~0.9 | t | ~7 |

The most significant difference in the ¹H NMR spectra is the coupling constant between the two vinylic protons (H2 and H3). For the (E)-isomer, this coupling constant is typically large (~15.7 Hz), while for the (Z)-isomer, it is expected to be smaller (~10-12 Hz).

¹³C NMR Spectroscopy

| Carbon(s) | (E)-2-Dodecenal (δ, ppm) | (Z)-2-Dodecenal (Predicted δ, ppm) |

| C1 (Carbonyl) | ~194 | ~193 |

| C2 (α-alkene) | ~133 | ~132 |

| C3 (β-alkene) | ~158 | ~157 |

| C4 (Allylic) | ~33 | ~28 (upfield shift due to γ-gauche effect) |

| -(CH₂)₇- (Alkyl chain) | ~22-32 | ~22-32 |

| -CH₃ (Terminal methyl) | ~14 | ~14 |

In the ¹³C NMR spectrum, the most notable difference is the chemical shift of the allylic carbon (C4). In the (Z)-isomer, C4 is expected to be shifted upfield (to a lower ppm value) compared to the (E)-isomer due to the steric compression known as the γ-gauche effect.

Biological Activity: KCNQ Channel Activation

(E)-2-Dodecenal has been identified as a potent activator of specific voltage-gated potassium channels, namely KCNQ2/3 and KCNQ5. These channels are crucial for regulating neuronal excitability, and their activation can have anticonvulsant effects. This mechanism is believed to underlie the traditional use of cilantro, a rich source of (E)-2-dodecenal, as an anticonvulsant.

The activation of KCNQ2/3 channels by (E)-2-dodecenal leads to a hyperpolarizing shift in the voltage-dependence of channel opening. This means that the channels are more likely to be open at the resting membrane potential of neurons, allowing for an increased efflux of potassium ions. This potassium efflux helps to stabilize the membrane potential and makes it more difficult for the neuron to fire an action potential, thereby reducing overall neuronal excitability.

References

- 1. This compound, 4826-62-4 [thegoodscentscompany.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Decenal - Wikipedia [en.wikipedia.org]

- 4. This compound, (2Z)- | C12H22O | CID 5354899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-2-decenal, 2497-25-8 [thegoodscentscompany.com]

- 6. This compound | C12H22O | CID 5283361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

The Biosynthesis of 2-Dodecenal in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecenal is a C12 unsaturated aldehyde that contributes to the characteristic aroma of various plants, notably cilantro (Coriandrum sativum). Beyond its role in flavor and fragrance, this compound is recognized as a bioactive compound with antimicrobial and signaling properties, making its biosynthetic pathway a subject of significant interest for applications in agriculture, food science, and pharmaceuticals. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in plants, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the pathway and workflows.

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a major route for the production of a diverse array of signaling molecules and defense compounds in plants known as oxylipins. This pathway utilizes polyunsaturated fatty acids (PUFAs) as primary substrates.

The Core Biosynthesis Pathway of this compound

The formation of this compound in plants is a multi-step enzymatic process that begins with the release of polyunsaturated fatty acids from membrane lipids. The core pathway involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL), followed by a proposed enzymatic conversion of the resulting C12 oxo-acid.

Step 1: Liberation of Polyunsaturated Fatty Acids

The pathway is initiated by the release of C18 polyunsaturated fatty acids, primarily linoleic acid (18:2) and α-linolenic acid (18:3), from galactolipids and phospholipids (B1166683) in cellular membranes. This hydrolysis is catalyzed by phospholipases and galactolipases in response to various stimuli, such as wounding or pathogen attack.

Step 2: Formation of Fatty Acid Hydroperoxides by Lipoxygenase (LOX)

The free polyunsaturated fatty acids are then oxygenated by lipoxygenase (LOX), a non-heme iron-containing dioxygenase. Plant LOXs exhibit positional specificity, inserting molecular oxygen at either the C-9 or C-13 position of the fatty acid chain. The biosynthesis of C12 compounds originates from the action of 13-lipoxygenases (13-LOXs), which catalyze the formation of 13-hydroperoxides.

-

From linoleic acid, 13-LOX forms (13S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD).

-

From α-linolenic acid, 13-LOX forms (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).

Step 3: Cleavage of Hydroperoxides by Hydroperoxide Lyase (HPL)

The 13-hydroperoxy fatty acids are subsequently cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B). This cleavage occurs at the C12-C13 bond, resulting in the formation of a C6 volatile aldehyde and a C12 oxo-acid.[1][2]

-

Cleavage of 13-HPOD yields hexanal (B45976) (a C6 aldehyde) and 12-oxo-(9Z)-dodecenoic acid (also known as traumatin).

-

Cleavage of 13-HPOT yields (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(9Z)-dodecenoic acid.

Step 4: Proposed Conversion of 12-Oxo-(9Z)-dodecenoic Acid to this compound

The direct enzymatic conversion of 12-oxo-(9Z)-dodecenoic acid to this compound has not been fully elucidated. However, based on known enzymatic reactions in plant metabolism, a two-step conversion is proposed:

-

Decarboxylation: The carboxyl group of 12-oxo-(9Z)-dodecenoic acid is removed by a putative decarboxylase, yielding an intermediate C11 aldehyde.

-

Reduction and Isomerization: The C11 aldehyde intermediate may then be acted upon by a reductase and an isomerase to form the final product, (E)-2-dodecenal. The presence of 12-oxo-phytodienoic acid reductases in plants, which act on similar oxylipin substrates, supports the potential involvement of a reductase in this step.[3][4]

Further research is required to identify and characterize the specific enzymes responsible for this final conversion.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the biosynthesis of C12 precursors. It is important to note that specific activities and kinetic parameters can vary significantly depending on the plant species, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Plant 13-Lipoxygenases (13-LOX)

| Enzyme Source | Substrate | K_m (µM) | V_max (µmol/min/mg) | pH Optimum | Reference |

| Soybean (Glycine max) | Linoleic Acid | 10-25 | 150-200 | 9.0 | [1] |

| Arabidopsis thaliana | Linolenic Acid | 15 | 120 | 7.0 | [5] |

| Tomato (Solanum lycopersicum) | Linolenic Acid | 20 | Not Reported | 6.5-7.0 | [6] |

Table 2: Substrate Specificity of Plant Hydroperoxide Lyases (HPL)

| Enzyme Source | Substrate | Relative Activity (%) | Products | pH Optimum | Reference |

| Alfalfa (Medicago sativa) | 13-HPOT | 100 | (Z)-3-Hexenal, 12-oxo-(9Z)-dodecenoic acid | 7.0 | [7] |

| Alfalfa (Medicago sativa) | 13-HPOD | 80 | Hexanal, 12-oxo-(9Z)-dodecenoic acid | 7.0 | [7] |

| Guava (Psidium guajava) | 13-HPOT | 100 | (Z)-3-Hexenal, 12-oxo-(9Z)-dodecenoic acid | 8.0 | [1] |

| Tomato (Solanum lycopersicum) | 13-HPOT | 100 | (Z)-3-Hexenal, 12-oxo-(9Z)-dodecenoic acid | 6.0 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthesis pathway.

Lipoxygenase (LOX) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of lipoxygenase by monitoring the formation of conjugated dienes.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone)

-

Substrate solution (e.g., 10 mM linoleic acid in 0.2 M sodium borate (B1201080) buffer, pH 9.0, containing 0.1% (v/v) Tween 20)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Assay Mixture: In a quartz cuvette, mix the extraction buffer and the substrate solution.

-

Reaction Initiation: Add a small volume of the enzyme extract to the assay mixture to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. This absorbance change corresponds to the formation of conjugated dienes in the hydroperoxide products.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹). One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the assay conditions.

Hydroperoxide Lyase (HPL) Activity Assay

This protocol details a spectrophotometric assay to determine HPL activity by measuring the decrease in the hydroperoxide substrate.

Materials:

-

Plant tissue

-

Extraction buffer (as for LOX assay)

-

Fatty acid hydroperoxide substrate (e.g., 13-HPOD or 13-HPOT), which can be synthesized enzymatically using soybean LOX.

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Prepare the crude enzyme extract as described for the LOX activity assay.

-

Assay Mixture: In a quartz cuvette, add the reaction buffer and the fatty acid hydroperoxide substrate.

-

Reaction Initiation: Add the enzyme extract to the cuvette to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 234 nm for 3-5 minutes, which corresponds to the cleavage of the hydroperoxide substrate.

-

Calculation of Activity: Calculate the HPL activity based on the rate of substrate consumption, using the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹ cm⁻¹). One unit of HPL activity is defined as the amount of enzyme that catalyzes the degradation of 1 µmol of hydroperoxide per minute.

Extraction and Analysis of Volatiles by GC-MS

This protocol outlines the extraction and analysis of volatile compounds, including this compound, from plant tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Saturated CaCl₂ solution

-

Internal standard (e.g., nonyl acetate)

-

Solid-phase microextraction (SPME) fiber (e.g., polydimethylsiloxane/divinylbenzene)

-

GC-MS system

Procedure:

-

Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder. Transfer a known amount of the powdered tissue to a headspace vial.

-

Extraction: Add a saturated CaCl₂ solution to inhibit enzymatic activity and an internal standard to the vial. Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a specific time to allow volatiles to accumulate in the headspace.

-

SPME: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis:

-

Inject the adsorbed volatiles by inserting the SPME fiber into the hot injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at 40°C, holds for 2 minutes, and then ramps up to 250°C.

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound from membrane lipids.

Experimental Workflow for Volatile Analysis

Caption: Experimental workflow for the analysis of plant volatiles.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the complex metabolic networks that produce a wide range of bioactive compounds. While the initial steps involving the lipoxygenase and hydroperoxide lyase pathways are well-established, the final conversion of the C12 oxo-acid intermediate to this compound represents an area ripe for further investigation. The elucidation of the complete pathway, including the identification and characterization of the enzymes involved in the final steps, will not only enhance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of this valuable aldehyde for various industrial applications. The methodologies and data presented in this guide provide a solid foundation for researchers to explore this intriguing biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of 12-Oxo-Phytodienoic Acid Reductase in Corn: The Jasmonic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Dodecenal" role in insect pheromonal communication

An In-depth Technical Guide on the Role of (E)-2-Dodecenal in Insect Pheromonal Communication

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Dodecenal is a C12 α,β-unsaturated aldehyde that plays a significant role in the chemical ecology of various insect species, particularly within the order Hemiptera (true bugs).[1] Primarily identified as a key component of defensive secretions, it functions as a potent alarm pheromone, alerting conspecifics to predation or other threats.[2] It also contributes to the repellent nature of these secretions, deterring predators. This guide provides a comprehensive overview of the chemistry of (E)-2-Dodecenal, its function in insect communication, the underlying neurophysiological mechanisms of its detection, and detailed experimental protocols for its study. Furthermore, it explores potential applications in pest management and drug development.

Chemical Profile of 2-Dodecenal

This compound is an organic compound with the molecular formula C₁₂H₂₂O.[3][4] It exists as cis (Z) and trans (E) stereoisomers, with the (E)-isomer being the more commonly identified bioactive form in insect secretions.[3] It is characterized by a strong, waxy, and often citrus-like or fatty odor.[5][6]

| Property | Value |

| IUPAC Name | (E)-Dodec-2-enal[4] |

| CAS Registry No. | 20407-84-5 ((E)-isomer)[3] |

| Molecular Formula | C₁₂H₂₂O[3][4] |

| Molecular Weight | 182.30 g/mol [3] |

| Appearance | Clear to yellow, oily liquid[7] |

| Boiling Point | 93 °C at 0.5 mmHg[6] |

| Density | ~0.849 g/mL at 25 °C[6] |

Role in Insect Pheromonal Communication

(E)-2-Dodecenal is a classic example of a multifunctional semiochemical. Its primary and most documented role is as an alarm pheromone and defensive allomone .

-

Alarm Pheromone: When an insect is attacked or disturbed, it releases a blend of volatile compounds from specialized scent glands (e.g., metathoracic glands in adults or dorsal abdominal glands in nymphs).[1][2] (E)-2-Dodecenal and related aldehydes act as a warning signal to nearby conspecifics, inducing behaviors such as dispersal, cessation of movement, or increased aggression to fend off threats.[2]

-

Defensive Allomone: The same compounds that signal alarm to conspecifics are often noxious and repellent to predators.[1][2] Studies have shown that α,β-unsaturated aldehydes like (E)-2-hexenal and (E)-2-octenal effectively repel generalist insect predators such as praying mantids.[2] This dual function makes the secretion highly efficient.

-

Concentration-Dependent Effects: The behavioral response to aldehydic pheromones can be strongly dependent on their concentration. Research on related compounds in the common bed bug (Cimex lectularius) demonstrated that low concentrations of (E)-2-hexenal and (E)-2-octenal are attractive, potentially serving as aggregation cues, while high concentrations are repellent.[8] This suggests a sophisticated communication system where the quantity of the signal conveys different information.

Quantitative Data on Behavioral and Electrophysiological Responses

While specific quantitative data for (E)-2-Dodecenal is dispersed, data from homologous aldehydes illustrates typical insect responses. The following tables summarize representative quantitative findings in the field.

Table 1: Representative Electroantennogram (EAG) Dose-Responses to Aldehydes This table illustrates the typical dose-dependent electrical responses of insect antennae to alarm pheromone components. Data is generalized from studies on related compounds.

| Compound | Insect Species | Dose (ng) | Mean EAG Response (µV ± SE) | Reference |

| (E)-2-Decenal | Bathycoelia distincta (female) | 10 | 150 ± 25 | [9] |

| (E)-2-Decenal | Bathycoelia distincta (female) | 100 | 300 ± 40 | [9] |

| (E)-2-Decenal | Bathycoelia distincta (female) | 1000 | 550 ± 60 | [9] |

| (E)-2-Decenal | Bathycoelia distincta (female) | 10000 | 700 ± 75 | [9] |

Table 2: Concentration-Dependent Behavioral Responses to Aldehydes This table exemplifies how varying concentrations of aldehyde pheromones can switch behavioral outcomes from attraction to repellency. Data is from a study on C. lectularius using a blend of (E)-2-hexenal and (E)-2-octenal.

| Aldehyde Blend Amount (µg) | Behavior Observed in C. lectularius | Outcome | Reference |

| 0.04 | Attraction | Positive chemotaxis | [8] |

| 40 (females) | Repellency | Negative chemotaxis / Avoidance | [8] |

| 400 (males) | Repellency | Negative chemotaxis / Avoidance | [8] |

Mechanism of Perception: Olfactory Signaling Pathway

The detection of (E)-2-Dodecenal begins at the insect's antenna, which is covered in porous, hair-like structures called sensilla.[10][11][12] The molecular signal is transduced into an electrical signal through a multi-step process.

-

Transport: Volatile molecules like (E)-2-Dodecenal enter the sensillum lymph through pores in the cuticle.[10] Inside the lymph, they are bound by Odorant Binding Proteins (OBPs) , which solubilize the hydrophobic aldehyde and transport it to the receptor neurons.[10]

-

Reception: The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN) .[10][13] Insect ORs are unique ligand-gated ion channels, functioning as a heterodimer composed of a variable, ligand-binding subunit (ORx) and a highly conserved co-receptor subunit called Orco .[12][14]

-

Transduction: Upon binding, the OR-Orco complex undergoes a conformational change, opening the ion channel and allowing an influx of cations. This depolarizes the ORN membrane, generating an action potential.[10][14]

-

Processing: The electrical signal travels down the axon of the ORN to a specific glomerulus within the antennal lobe of the insect's brain for processing.[12]

Recent research has identified specific receptors for related alarm pheromones. For instance, in the brown marmorated stink bug Halyomorpha halys, the receptor HhalOR114 has been functionally characterized and confirmed to be a highly sensitive detector of the alarm pheromone (E)-2-decenal.[15]

Caption: Transduction of (E)-2-Dodecenal from chemical signal to neural impulse.

Experimental Protocols

Studying the effects of (E)-2-Dodecenal involves a combination of chemical analysis, electrophysiology, and behavioral assays.

Protocol 1: Pheromone Extraction and Chemical Identification

Objective: To identify and quantify (E)-2-Dodecenal from insect scent glands.

Methodology:

-

Gland Dissection: Anesthetize adult insects (e.g., Pentatomidae bugs) by cooling. Under a dissecting microscope, carefully dissect the metathoracic scent glands.

-

Solvent Extraction: Place the dissected glands (a pooled sample of 10-20 individuals) into a 2 mL glass vial containing 200 µL of high-purity hexane (B92381) and an internal standard (e.g., 10 ng of n-dodecane) for quantification.

-

Sample Preparation: Gently crush the glands with a glass rod to ensure complete extraction. Let the sample sit for 10-20 minutes. Centrifuge briefly to pellet tissue debris.

-

GC-MS Analysis: Transfer the supernatant to a new vial. Inject 1 µL of the extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

GC Column: Use a non-polar column (e.g., DB-5ms).

-

Temperature Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min.

-

Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV.

-

-

Identification: Compare the mass spectrum and retention time of the peak of interest with that of an authentic (E)-2-Dodecenal standard.[2] Quantify based on the peak area relative to the internal standard.

Protocol 2: Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to (E)-2-Dodecenal.[16]

Methodology:

-

Antenna Preparation: Excise an antenna from a live, immobilized insect. Cut off the distal tip and the base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline).[16] The recording electrode is placed over the distal end, and the reference electrode over the base.

-

Stimulus Preparation: Prepare serial dilutions of (E)-2-Dodecenal in hexane (e.g., 0.1, 1, 10, 100 ng/µL). Apply 10 µL of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with only hexane serves as the negative control.[17]

-

Air Delivery: Position the antenna in a continuous stream of charcoal-filtered, humidified air.[16]

-

Stimulation and Recording: Insert the tip of the stimulus pipette into a hole in the main air tube. A stimulus controller delivers a precise puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.[16] Record the resulting negative voltage deflection (depolarization) using a high-impedance DC amplifier connected to a data acquisition system.[9][18]

-

Data Analysis: Allow 30-60 seconds between stimuli for the antenna to recover. Present stimuli in a randomized order. Measure the peak amplitude (in mV) of each response and subtract the average response to the solvent control to normalize the data.[16] Plot the normalized response against the logarithm of the stimulus dose to create a dose-response curve.

Protocol 3: Behavioral Bioassay (Four-Arm Olfactometer)

Objective: To determine the attractive or repellent effect of (E)-2-Dodecenal on insect behavior.

Methodology:

-

Apparatus: Use a four-arm olfactometer, a closed arena with a central chamber from which four arms extend. Purified, humidified air flows from each arm towards the center, where it is pulled out.

-

Stimulus Application: Introduce the test stimulus (e.g., filter paper treated with a specific dose of (E)-2-Dodecenal in hexane) into the airflow of one arm (the "treatment" arm). The other three arms receive filter paper treated with hexane only ("control" arms).

-

Insect Introduction: Release a single insect into the central chamber. Allow it to acclimatize for 1-2 minutes.

-

Observation: Record the movement of the insect for a set period (e.g., 10 minutes). Log the time spent in each arm and the number of entries into each arm. An insect is considered to have "chosen" an arm if it moves a set distance down the arm.

-

Data Analysis: Calculate a preference index (PI) or compare the time spent in the treatment arm versus the average time spent in control arms. Use appropriate statistical tests (e.g., Chi-square test or ANOVA) to determine if the preference for the treatment arm is statistically significant. Replicate the experiment 20-30 times, rotating the position of the treatment arm to avoid positional bias.

Caption: Workflow from pheromone identification to behavioral validation.

Applications for Research and Development

Understanding the role of (E)-2-Dodecenal opens several avenues for practical application, particularly in pest management.

-

Pest Monitoring: Synthetic (E)-2-Dodecenal can be incorporated into lures for traps to monitor the presence and population density of pest species, such as invasive stink bugs.

-

Behavioral Manipulation:

-

Push-Pull Strategy: High concentrations of (E)-2-Dodecenal could be used as a repellent (a "push") to drive pests away from high-value crops, while an attractant pheromone could be used to lure them into traps at the field perimeter (a "pull").

-

Mating Disruption: While not a sex pheromone, the release of alarm pheromones in a field can create a "panic" state that disrupts normal mating and feeding behaviors, reducing crop damage.

-

-

Drug Development Targets: The olfactory receptors that detect (E)-2-Dodecenal (such as HhalOR114) are potential targets for the development of novel, species-specific insecticides or repellents.[14][15] A compound that either permanently activates or blocks these receptors could effectively disable an insect's ability to respond to threats, making it more vulnerable.

Caption: The sequence of events from a threat to a collective alarm response.

Conclusion

(E)-2-Dodecenal is a vital component in the chemical communication repertoire of many insects, primarily serving as an alarm pheromone and defensive compound. Its detection is mediated by a specific set of olfactory receptors, which represent promising targets for the development of next-generation pest control agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this and other semiochemicals. A deeper understanding of these chemical signaling systems is crucial for developing environmentally benign and effective strategies to manage insect populations in agricultural and public health contexts.

References

- 1. Studies on chemical ecology of the heteropteran scent gland components [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound, (E)- [webbook.nist.gov]

- 4. This compound | C12H22O | CID 5283361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-2-dodecenal, 20407-84-5 [thegoodscentscompany.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-Decenal - Wikipedia [en.wikipedia.org]

- 8. ars.usda.gov [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Functional Characterization of Insect Olfactory Receptor Neurons Through In Vivo Approaches | Springer Nature Experiments [experiments.springernature.com]

- 12. Frontiers | Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression [frontiersin.org]

- 13. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 14. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. ento.psu.edu [ento.psu.edu]

- 18. researchgate.net [researchgate.net]

2-Dodecenal: A Key Volatile Organic Compound in Food Aroma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(E)-2-Dodecenal is a naturally occurring, medium-chain α,β-unsaturated aldehyde that plays a significant role in the aroma profiles of a wide variety of foods and beverages. Its characteristic waxy, citrus-like, and fatty aroma contributes to the sensory identity of numerous products, including citrus fruits, herbs like cilantro, and dairy products. Beyond its sensory attributes, 2-dodecenal has garnered interest for its potential biological activities, including antimicrobial and neuromodulatory effects. This technical guide provides a comprehensive overview of this compound as a volatile organic compound in food aroma, detailing its chemical properties, natural occurrence, formation pathways, and analytical methodologies for its detection and quantification. Furthermore, this guide outlines its known biological signaling pathways and presents detailed experimental protocols for its analysis, aiming to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a potent and distinct aroma. Its chemical and physical properties are summarized in the table below, providing essential information for its handling, analysis, and application.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂O | [1] |

| Molecular Weight | 182.30 g/mol | [1] |

| CAS Number | 20407-84-5 (for (E)-isomer) | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor Profile | Waxy, mandarin orange, citrus, fatty, herbal | [2][3] |

| Boiling Point | 272 °C at 760 mmHg | [3] |

| Flash Point | 93.33 °C | [3] |

| Specific Gravity | 0.839 - 0.849 @ 25°C | [3] |

| Refractive Index | 1.452 - 1.458 @ 20°C | [3] |

| Solubility | Insoluble in water; soluble in alcohol | [3] |

Natural Occurrence and Concentration in Food

This compound is a significant contributor to the aroma of various foods. Its concentration can vary depending on the food matrix, cultivar, processing, and storage conditions. The following table summarizes the reported concentrations and usage levels of this compound in different food products.

| Food Product | Concentration / Suggested Use Level | Reference |

| Coriander (Cilantro) Leaves | ||

| - Essential Oil (Hybrid cultivar) | 20.1 ± 0.4% | [4] |

| - Essential Oil (Irani cultivar) | 23.4 ± 0.6% | [4] |

| - Essential Oil (Peshawari cultivar) | 25.1 ± 0.5% | [4] |

| - Essential Oil (Desi cultivar) | 15.7 ± 0.3% | [4] |

| - Essential Oil | 7.51% | [5] |

| - Essential Oil | 16.5% | [6] |

| - Flavor Formulations | ~1,000 ppm | [7] |

| Citrus Flavorings | ||

| - Grapefruit | 10 - 15 ppm | [7] |

| - Kalamansi | 100 ppm | [7] |

| - Mandarin | ~60 ppm | [7] |

| - Bitter Orange | ~30 ppm | [7] |

| - Sweet Orange | 10 - 20 ppm | [7] |

| - Yuzu | 30 ppm | [7] |

| Dairy Flavorings | ||

| - Fresh Butter | 5 ppm | [7] |

| - Cheese (especially blue cheese) | 5 ppm | [7] |

| - Fresh Milk and Cream | ~5 ppm | [7] |

| Savory Flavorings | ||

| - Fried Bacon | ~20 ppm | [7] |

| - Roast Beef | ~10 ppm | [7] |

| - Fried Chicken | up to 80 ppm | [7] |

| - Fried Garlic | ~200 ppm | [7] |

| - Grill Flavors | ~200 ppm | [7] |

| - Fried Onion | ~100 ppm | [7] |

| - Pizza Crust | ~50 ppm | [7] |

| - Fried Potato | ~50 ppm | [7] |

| Other Flavorings | ||

| - Toasted Corn | ~50 ppm | [7] |

| - Ginger | ~15 ppm | [7] |

| - Peanut | ~10 ppm | [7] |

Formation Pathway: Lipid Peroxidation of Linoleic Acid

The primary pathway for the formation of this compound in food is through the autoxidation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils and animal fats.[8][9] The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group in the linoleic acid backbone, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen from another lipid molecule to form a hydroperoxide and propagate the chain reaction. The subsequent decomposition of these hydroperoxides, often catalyzed by heat, light, or metal ions, yields a complex mixture of volatile compounds, including this compound.

Caption: Formation of (E)-2-Dodecenal from Linoleic Acid via Lipid Peroxidation.

Sensory Perception and Signaling Pathway

The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10] Like other aldehydes, this compound is detected through a G-protein coupled receptor (GPCR) signaling cascade. The binding of this compound to a specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.[11][12]

Caption: Olfactory Signaling Pathway for this compound Perception.

Experimental Protocols

Extraction and Analysis of this compound from Food Matrices using SPME-GC-MS

This protocol describes a common method for the extraction and quantification of this compound from a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[13][14][15][16][17]

Materials:

-

Food sample (e.g., cilantro leaves, citrus peel, dairy product)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Heated agitator or water bath

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Homogenize the solid food sample.

-

Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

-

For liquid samples, pipette a precise volume (e.g., 5-10 mL) into the vial.

-

Add a saturated NaCl solution (e.g., 2-5 mL) to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

-

Spike the sample with a known amount of the internal standard solution.

-

Immediately seal the vial with the septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

-

Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature with continued agitation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot injection port of the GC (e.g., 250 °C) for a specific desorption time (e.g., 2-5 minutes) in splitless mode.

-

GC Separation:

-

Use a suitable capillary column (e.g., DB-WAX, HP-5MS).

-

Set the oven temperature program, for example: initial temperature of 40 °C for 2 minutes, then ramp at 5 °C/min to 230 °C and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection:

-

Set the mass spectrometer to scan a mass range of m/z 35-350.

-

Use electron ionization (EI) at 70 eV.

-

The ion source and transfer line temperatures should be maintained at appropriate temperatures (e.g., 230 °C and 250 °C, respectively).

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with a mass spectral library (e.g., NIST, Wiley).

-

Quantify the concentration of this compound using the internal standard method, by comparing the peak area of this compound to the peak area of the internal standard.

-

Caption: Experimental Workflow for this compound Analysis using HS-SPME-GC-MS.

Extraction of Volatile Compounds from Herbs

Several methods can be employed to extract volatile compounds, including this compound, from herbs like cilantro. The choice of method depends on the desired final product (e.g., essential oil, tincture, extract for analysis).[18][19][20][21][22]

5.2.1. Steam Distillation (for Essential Oils):

-

Fresh or dried herb material is placed in a still.

-

Pressurized steam is passed through the plant material.

-

The steam ruptures the plant's oil sacs and liberates the volatile aromatic compounds.

-

The steam and volatile compounds are then condensed back into a liquid.

-

The essential oil, being less dense than water, is separated from the hydrosol (floral water).

5.2.2. Solvent Extraction (for Absolutes and Concretes):

-

The herb is washed with a hydrocarbon solvent (e.g., hexane, ethanol).

-

The solvent dissolves the volatile compounds, waxes, and pigments.

-

The solvent is then removed by evaporation, leaving a waxy substance called a "concrete."

-

The concrete is then washed with a second solvent (usually ethanol) to extract the volatile oils from the waxes.

-

After the second solvent is evaporated, the remaining substance is called an "absolute."

5.2.3. Maceration (for Tinctures and Infusions):

-

The herb is steeped in a solvent (e.g., alcohol, water, oil) for a period of time.

-

The solvent extracts the volatile compounds.

-

The mixture is then filtered to separate the liquid extract from the solid plant material.

Conclusion

(E)-2-Dodecenal is a volatile organic compound of considerable importance in the field of food science and flavor chemistry. Its distinct aroma profile significantly influences the sensory perception of a wide range of food products. The formation of this compound through lipid peroxidation is a key process affecting food quality and shelf-life. Understanding the analytical techniques for its quantification and the pathways of its formation and sensory perception is crucial for food quality control, product development, and for exploring its potential biological activities. This guide provides a foundational resource for researchers and professionals, aiming to facilitate further investigation into the multifaceted roles of this compound in food and beyond.

References

- 1. This compound | C12H22O | CID 5283361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-dodecenal, 20407-84-5 [thegoodscentscompany.com]

- 3. This compound, 4826-62-4 [thegoodscentscompany.com]

- 4. Chemical Composition of Fresh Leaves Headspace Aroma and Essential Oils of Four Coriander Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. researchgate.net [researchgate.net]

- 9. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | Olfactory Signaling Pathway [reactome.org]

- 12. academic.oup.com [academic.oup.com]

- 13. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

- 14. digital.csic.es [digital.csic.es]

- 15. protocols.io [protocols.io]

- 16. m.youtube.com [m.youtube.com]

- 17. Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjpponline.org [rjpponline.org]

- 19. google.com [google.com]

- 20. shenblossom.com [shenblossom.com]

- 21. Techniques: The Basics of Flavor Extraction - Campari Academy [campariacademy.com]

- 22. acta.fih.upt.ro [acta.fih.upt.ro]

Unveiling (E)-2-Dodecenal: A Technical Guide to its Discovery, Isolation, and Characterization from Coriandrum sativum

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Dodecenal, a prominent unsaturated aldehyde, is a key contributor to the characteristic aroma of fresh coriander (Coriandrum sativum L.). Beyond its organoleptic properties, this bioactive compound has garnered significant scientific interest for its potential pharmacological activities, including notable antibacterial and cytotoxic effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (E)-2-Dodecenal from coriander. It details comprehensive experimental protocols for extraction and purification, presents quantitative data on its prevalence and biological efficacy, and elucidates its potential mechanism of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Aromatic Signature of Coriander

Coriander, a globally utilized culinary herb, has a rich history in traditional medicine. Its distinctive aroma, often described as fresh, citrusy, and slightly pungent, is attributed to a complex mixture of volatile organic compounds. Among these, aliphatic aldehydes, particularly (E)-2-alkenals, play a crucial role in defining its sensory profile.

The initial identification of the chemical constituents of coriander essential oil dates back to early phytochemical investigations. However, the specific characterization of (E)-2-Dodecenal as a significant component of coriander leaf oil has been refined with the advent of modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). While a singular "discovery" paper is not readily identifiable, numerous studies throughout the late 20th and early 21st centuries have consistently reported its presence. These investigations have collectively established (E)-2-Dodecenal as a key "character-impact" odorant in coriander.

Further research has transcended its role as a flavor compound, revealing its potential as a bioactive molecule. Studies have demonstrated its efficacy against various pathogens and cancer cell lines, paving the way for its exploration in pharmaceutical and therapeutic applications.

Physicochemical Properties of (E)-2-Dodecenal

A summary of the key physicochemical properties of (E)-2-Dodecenal is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₂₂O |

| Molecular Weight | 182.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Waxy, citrus, mandarin orange, cilantro-like |